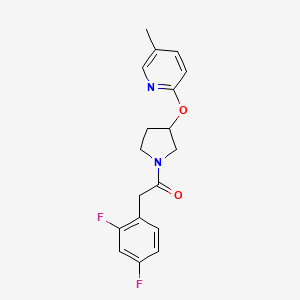

2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c1-12-2-5-17(21-10-12)24-15-6-7-22(11-15)18(23)8-13-3-4-14(19)9-16(13)20/h2-5,9-10,15H,6-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMOTMZKXWCVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 1904339-15-6) is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 332.3 g/mol. It features a difluorophenyl group and a pyrrolidine moiety linked to a pyridine derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1904339-15-6 |

| Molecular Formula | C18H18F2N2O2 |

| Molecular Weight | 332.3 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyridine and pyrrolidine rings have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor proliferation. The mechanism often involves the inhibition of pathways like BRAF(V600E) and EGFR, which are critical in many cancers .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored through various assays. Similar pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the presence of the difluorophenyl group enhances membrane permeability, thereby increasing antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyridine and pyrrolidine rings significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency against certain targets due to increased lipophilicity and improved binding affinity .

Case Studies

- Antitumor Efficacy : A study evaluated a series of compounds similar to our target structure against various cancer cell lines. The results showed that compounds with difluorophenyl substitutions exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

- Antimicrobial Testing : Another investigation assessed the antimicrobial effect of 5-methylpyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antiviral Agents :

Recent studies have indicated that compounds with similar structural features exhibit antiviral properties against various strains of viruses, including HIV and Zika virus. The presence of the pyridine moiety is believed to enhance bioactivity by interacting with viral proteins . -

Neuropharmacology :

The compound's structure suggests potential as an allosteric modulator for metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and depression. Compounds targeting these receptors have shown promise in preclinical studies . -

BACE1 Inhibition :

Compounds structurally related to this compound are being evaluated as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target for Alzheimer's disease treatment. The inhibition of BACE1 can reduce amyloid beta plaque formation, which is a hallmark of Alzheimer's pathology .

Material Science Applications

-

Photocatalysis :

The compound can serve as a ligand in metal-ligand complexes that demonstrate excellent photocatalytic capabilities under visible light. This property is crucial for applications in solar energy conversion and environmental remediation through photoredox reactions . -

Organic Light Emitting Diodes (OLEDs) :

Due to its electronic properties, the compound can be utilized in the development of OLEDs, where efficient light emission is essential for display technologies. Its ability to form stable complexes with metals enhances its performance in such applications .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of compounds similar to 2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibited significant antiviral activity against HIV strains, highlighting the importance of the difluorophenyl group for enhancing biological activity .

Case Study 2: Neuropharmacological Effects

Research investigating the modulation of metabotropic glutamate receptors has shown that certain derivatives can effectively reduce anxiety-like behaviors in animal models. This suggests potential therapeutic avenues for treating anxiety disorders through compounds related to this structure .

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Ether formation | K₂CO₃, DMF, 80°C | 72–85 | |

| Ketone condensation | Et₃N, CH₂Cl₂, RT | 68 | |

| Boc deprotection | 4M HCl/dioxane, 0°C → RT | 90+ |

Ketone Reactivity

The ethanone group undergoes:

-

Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) form tertiary alcohols, though steric hindrance from adjacent groups reduces efficiency.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, but competing pyrrolidine ring hydrogenation may occur .

Aromatic Ring Reactions

-

Electrophilic Substitution : Limited by electron-withdrawing fluorine substituents. Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C).

-

Nucleophilic Aromatic Substitution : The 2,4-difluorophenyl group undergoes SNAr with strong nucleophiles (e.g., piperidine) at elevated temperatures .

Pyrrolidine-Pyridyl Ether Stability

-

Acidic Cleavage : Susceptible to HBr/HOAc, yielding 3-hydroxy-pyrrolidine and 5-methyl-2-hydroxypyridine.

-

Oxidative Degradation : Ozonolysis or mCPBA cleaves the ether bond, forming ketone and pyridine-N-oxide byproducts .

Catalytic and Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The pyridyl ring participates in cross-couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

-

Buchwald-Hartwig Amination : Introduces amines to the pyridyl ring using Pd₂(dba)₃/Xantphos catalysts .

Table 2: Catalytic Reaction Outcomes

| Reaction Type | Conditions | Product Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl analogs for SAR studies | |

| Reductive Amination | NaBH₃CN, MeOH, RT | Secondary amine derivatives |

Stability Under Physiological Conditions

-

Hydrolysis : The ketone remains stable in pH 4–7 buffers but degrades in strong acids (HCl, pH <2) or bases (NaOH, pH >10).

-

Thermal Stability : Decomposes above 200°C, releasing CO and fluorinated aromatics.

Bioconjugation and Derivatization

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-Difluorophenyl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine ring and introduction of fluorophenyl and pyridinyl groups. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere to minimize oxidation .

- Solvent Selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C to ensure solubility and reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for real-time progress tracking .

- Validation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm intermediate and final product purity .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign signals for fluorophenyl (δ 6.8–7.2 ppm) and pyrrolidinyl protons (δ 3.0–4.0 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .

- Crystallography : X-ray diffraction (if crystals are obtainable) to resolve bond angles and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Target-Based Assays :

- Enzyme Inhibition : Use fluorogenic substrates to measure activity against kinases or proteases, given structural similarity to bioactive pyrrolidine derivatives .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be elucidated during synthesis?

- Methodological Answer :

- Isolation of Intermediates : Use flash chromatography or preparative HPLC to isolate unstable intermediates (e.g., pyrrolidinyl-oxygen adducts) .

- Computational Modeling : Density functional theory (DFT) to predict transition states and energy barriers for key steps like nucleophilic substitution .

- Isotopic Labeling : 18O or 2H labeling to trace oxygen or hydrogen migration during ether bond formation .

Q. What computational approaches are effective for predicting binding affinity with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- MD Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of ligand-target complexes .

- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can stereochemical challenges in pyrrolidinyl derivatives be resolved?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation .

- Circular Dichroism (CD) : Confirm absolute configuration of stereocenters post-synthesis .

Q. How do researchers reconcile contradictory data in bioactivity studies?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 values .

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify nonspecific interactions .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., fluorophenyl-pyrrolidinones) to identify trends .

Q. What strategies optimize metabolic stability and pharmacokinetics in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

- Plasma Protein Binding : Equilibrium dialysis to assess % bound vs. free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.